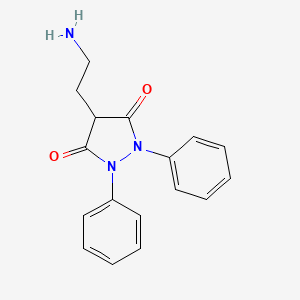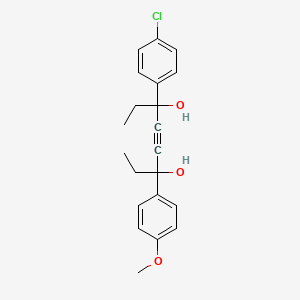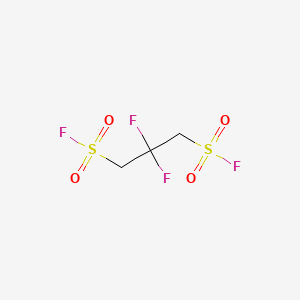
2,2-Difluoropropane-1,3-disulfonyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoropropane-1,3-disulfonyl difluoride: is a chemical compound with the molecular formula C3H4F4O4S2 It is characterized by the presence of two fluorine atoms and two sulfonyl fluoride groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropropane-1,3-disulfonyl difluoride typically involves the fluorination of propane derivatives under controlled conditions. One common method includes the reaction of propane-1,3-disulfonyl chloride with a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture . The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to obtain the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoropropane-1,3-disulfonyl difluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride groups can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions include substituted sulfonyl fluorides, reduced sulfonyl derivatives, and oxidized sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,2-Difluoropropane-1,3-disulfonyl difluoride is used as a reagent for the synthesis of various fluorinated compounds. Its unique structure allows for selective fluorination and sulfonylation reactions, making it valuable in organic synthesis .
Biology and Medicine: The compound’s fluorinated nature makes it a potential candidate for the development of pharmaceuticals and agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and stability, which can be advantageous in drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and surface treatments.
Wirkmechanismus
The mechanism of action of 2,2-Difluoropropane-1,3-disulfonyl difluoride involves its ability to undergo nucleophilic substitution reactions. The sulfonyl fluoride groups are highly reactive towards nucleophiles, allowing for the formation of various derivatives. The fluorine atoms enhance the compound’s stability and reactivity, making it a versatile reagent in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoropropane-1,3-diol: This compound has two hydroxyl groups instead of sulfonyl fluoride groups.
Propane-1,3-disulfonyl difluoride: Lacks the fluorine atoms present in 2,2-Difluoropropane-1,3-disulfonyl difluoride.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and sulfonyl fluoride groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
110073-94-4 |
|---|---|
Molekularformel |
C3H4F4O4S2 |
Molekulargewicht |
244.2 g/mol |
IUPAC-Name |
2,2-difluoropropane-1,3-disulfonyl fluoride |
InChI |
InChI=1S/C3H4F4O4S2/c4-3(5,1-12(6,8)9)2-13(7,10)11/h1-2H2 |
InChI-Schlüssel |
QJJJTQFEVTXEOF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CS(=O)(=O)F)(F)F)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


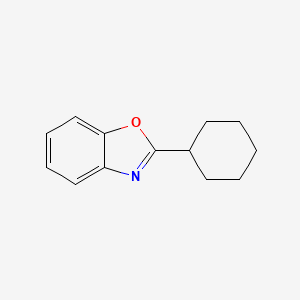
![N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14335838.png)

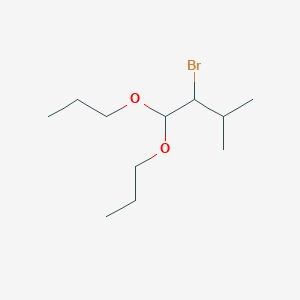
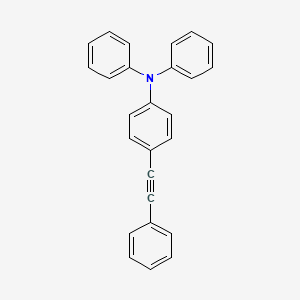
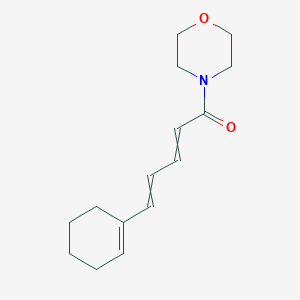
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)



![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
